molecular formula C15H11BrN2O3 B4392973 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4392973
M. Wt: 347.16 g/mol
InChI Key: DKQSECGDSOXAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the quinoxaline family and has been synthesized using various methods. The synthesis of this compound has been extensively studied, and its application in scientific research has been explored.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as tyrosine kinases and topoisomerases. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant properties and protect against oxidative stress. Additionally, this compound has been found to have antimicrobial properties and inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments include its unique properties and potential applications in scientific research. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of 3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anticancer agent and its mechanism of action in cancer cells. Additionally, future studies could focus on improving the synthesis methods of this compound to make it more cost-effective and widely available.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis methods have been extensively studied, and its biological activities and mechanisms of action have been explored. Further research could lead to the development of new therapeutic agents and improve our understanding of this compound's potential in scientific research.

Scientific Research Applications

3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

3-(3-bromophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-21-18-13-8-3-2-7-12(13)17(20)14(15(18)19)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSECGDSOXAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC(=CC=C3)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
Reactant of Route 3
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 4
Reactant of Route 4
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
Reactant of Route 5
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
3-(3-bromophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.